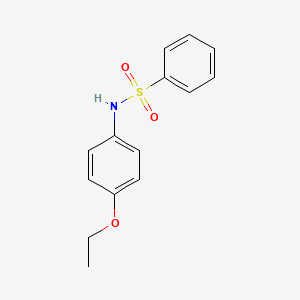

N-(4-Ethoxyphenyl)benzenesulfonamide

Description

The exact mass of the compound N-(4-Ethoxyphenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Ethoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Ethoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-2-18-13-10-8-12(9-11-13)15-19(16,17)14-6-4-3-5-7-14/h3-11,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTPGMUKYNLRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Comparative Analysis of Phenacetin and N-(4-Ethoxyphenyl)benzenesulfonamide

Executive Summary

This technical guide provides a rigorous comparative analysis between Phenacetin (N-(4-ethoxyphenyl)acetamide), a withdrawn analgesic, and its sulfonamide bioisostere, N-(4-Ethoxyphenyl)benzenesulfonamide .

The core distinction lies in the linker functionality: the carboxamide (

Part 1: Structural & Physicochemical Divergence

The replacement of the carbonyl carbon with a sulfonyl sulfur atom introduces significant electronic and steric changes. The sulfonyl group is a stronger electron-withdrawing group (EWG) than the carbonyl, significantly increasing the acidity of the attached N-H proton.

Comparative Properties Table

| Property | Phenacetin | N-(4-Ethoxyphenyl)benzenesulfonamide |

| IUPAC Name | N-(4-ethoxyphenyl)acetamide | N-(4-ethoxyphenyl)benzenesulfonamide |

| Structure | ||

| Linker Type | Carboxamide (Planar, | Sulfonamide (Tetrahedral sulfur, |

| Molecular Weight | 179.22 g/mol | 277.34 g/mol |

| Acidity (pKa) | ~15.0 (Neutral in water) | ~10.0 (Weakly Acidic) |

| Solubility (Aq) | Low; insoluble in dilute base | Soluble in 1M NaOH (forms salt) |

| Hydrolytic Stability | Moderate (Labile to amidases) | High (Resistant to hydrolysis) |

| Lipophilicity (LogP) | ~1.58 | ~2.5 - 2.9 (Estimated) |

The Acidity Differential

The most critical operational difference is acidity.

-

Phenacetin: The amide proton is not acidic enough to ionize at physiological pH or in standard alkaline extractions. It remains neutral.

-

Sulfonamide Analog: The strong electron-withdrawing nature of the

group stabilizes the nitrogen anion (-

Experimental Implication: The sulfonamide analog can be extracted from organic solvents into 5% NaOH, whereas phenacetin will remain in the organic layer. This is a primary method for separation.

-

Part 2: Synthetic Pathways & Protocols

The synthesis of both compounds proceeds via nucleophilic attack of p-phenetidine (4-ethoxyaniline) on an electrophilic acyl or sulfonyl chloride.

Reaction Pathway Diagram (DOT)

Caption: Divergent synthetic pathways from the common precursor p-phenetidine.

Detailed Experimental Protocol: Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide

This protocol utilizes Schotten-Baumann conditions, preferred for its operational simplicity and high yield.

Reagents:

-

p-Phenetidine (4-ethoxyaniline): 13.7 g (0.1 mol)

-

Benzenesulfonyl chloride: 17.6 g (0.1 mol)

-

Sodium hydroxide (10% aqueous solution): 100 mL

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Preparation: In a 250 mL Erlenmeyer flask, suspend 13.7 g of p-phenetidine in 100 mL of 10% NaOH solution.

-

Addition: Add 17.6 g of benzenesulfonyl chloride dropwise over 20 minutes while vigorously stirring.

-

Reaction: Warm the mixture gently on a steam bath (approx. 60°C) for 30 minutes to ensure completion. The oily sulfonyl chloride should disappear, and a solid precipitate may form.

-

Work-up: Cool the reaction mixture in an ice bath. Acidify slightly with dilute HCl (to pH ~4) to ensure the sulfonamide is protonated and fully precipitated (since it is soluble in excess base).

-

Filtration: Filter the crude solid product using a Buchner funnel and wash with cold water to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol.

-

Validation: The pure product should appear as white crystalline needles/plates.

-

Expected Yield: 85-90%.

-

Part 3: Pharmacokinetics & Metabolism (ADME)

The metabolic fate of these two compounds differs significantly due to the stability of the linker bond.

Metabolic Stability

-

Phenacetin (Amide): The amide bond is susceptible to hydrolysis by amidases, although the major pathway is CYP450-mediated O-dealkylation. Crucially, a minor pathway involves amide hydrolysis releasing p-phenetidine , a known nephrotoxin.

-

Sulfonamide Analog: The sulfonamide bond is extremely stable to hydrolysis in vivo. It does not readily release p-phenetidine. Metabolism is dominated by ring oxidation (hydroxylation) and O-dealkylation.

Metabolic Pathways Diagram (DOT)

Caption: Comparative metabolic trees highlighting the hydrolytic stability of the sulfonamide.

Part 4: Toxicology & Safety Profile

Phenacetin: The "Analgesic Nephropathy" Model

Phenacetin was withdrawn due to two primary toxicities:

-

Nephrotoxicity: Chronic use leads to renal papillary necrosis. This is attributed to the accumulation of reactive metabolites derived from p-phenetidine (formed via hydrolysis) and subsequent oxidation to reactive quinone imines.

-

Carcinogenicity: N-hydroxylation (see diagram above) produces electrophilic species that can alkylate DNA, leading to tumors of the renal pelvis.

Sulfonamide Analog: Immunotoxicity Risks

Replacing the amide with a sulfonamide mitigates the "phenetidine-release" risk because the bond is stable. However, it introduces Sulfonamide-class toxicity :

-

Hypersensitivity (SJS/TEN): N-aryl sulfonamides can be metabolized to hydroxylamines and nitroso species, which act as haptens. This can trigger severe cutaneous adverse reactions like Stevens-Johnson Syndrome (SJS) in susceptible individuals.

-

Crystalluria: Due to the acidity (pKa ~10), the sulfonamide can precipitate in the acidic environment of the urine if not adequately hydrated, causing renal tubular blockage (though less likely with this specific lipophilic analog compared to older sulfa drugs).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Authoritative source for pKa differences between amides and sulfonamides).

-

Hinson, J. A. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. Link (Detailed mechanism of phenacetin toxicity).

- Anders, M. W. (1985). Bioactivation of Foreign Compounds. Academic Press. (Source for metabolic stability of sulfonamides vs amides).

-

PubChem. Compound Summary for Phenacetin (CID 4754). Link

Sources

N-Arylbenzenesulfonamide Derivatives: A Technical Guide to Multitarget Biological Activity

Topic: Biological Activity of N-Arylbenzenesulfonamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-arylbenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically recognized for antibacterial efficacy (sulfa drugs), recent pharmacological optimization has repositioned these derivatives as potent agents in oncology, inflammation, and metabolic regulation.

This guide provides a technical deep-dive into the biological characterization of N-arylbenzenesulfonamide derivatives. It moves beyond basic screening to detail the mechanistic causality of their activity against Carbonic Anhydrases (CA) , Tubulin , and 12-Lipoxygenase (12-LOX) , supported by validated experimental protocols and Structure-Activity Relationship (SAR) insights.

Chemical Foundation & Synthesis Strategy

The Pharmacophore

The core sulfonamide moiety (

General Synthesis Workflow

The synthesis of these derivatives typically follows a nucleophilic substitution pathway. Causality in yield optimization often hinges on the choice of base to scavenge the HCl byproduct and the solvent's ability to solubilize the sulfonyl chloride without promoting hydrolysis.

Figure 1: General synthetic pathway for N-arylbenzenesulfonamides. The reaction is driven by the nucleophilicity of the aniline and the electrophilicity of the sulfur atom.

Anticancer Activity: Dual-Targeting Mechanisms

Carbonic Anhydrase Inhibition (hCA IX & XII)

Tumor-associated Carbonic Anhydrases (hCA IX and XII) are transmembrane proteins overexpressed in hypoxic tumors. They catalyze the hydration of

-

Mechanism: N-arylbenzenesulfonamides bind to the Zn(II) ion in the enzyme's active site. The sulfonamide nitrogen (in its ionized form,

) coordinates directly to the zinc, displacing the catalytic water molecule/hydroxide ion, effectively "locking" the enzyme. -

Selectivity: Substitution on the N-aryl ring (tail approach) allows interaction with the hydrophobic and hydrophilic halves of the active site entrance, conferring selectivity for hCA IX over the ubiquitous cytosolic hCA I and II.

Tubulin Polymerization Inhibition

Certain N-arylbenzenesulfonamides, particularly those with bulky heterocyclic substituents (e.g., indoles, trimethoxyphenyl groups), function as antimitotic agents.

-

Mechanism: They bind to the colchicine-binding site of

-tubulin. This binding sterically hinders the curvature changes required for microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol: Stopped-Flow Hydrase Assay

This is the gold-standard kinetic assay for measuring CA inhibition, utilizing a rapid mixing device to monitor the pH change associated with

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Indicator: 0.2 mM Phenol Red.

-

Substrate:

-saturated water.

Protocol:

-

Preparation: Saturated

solution is prepared by bubbling -

Incubation: Incubate the enzyme (hCA IX) with the test compound (dissolved in DMSO, final concentration <1%) for 15 minutes at room temperature.

-

Rapid Mixing: In the stopped-flow apparatus (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the

substrate solution (1:1 ratio). -

Detection: Monitor the absorbance decrease of Phenol Red at 557 nm (indicating acidification due to proton production).

-

Calculation: The initial rate is calculated from the linear portion of the absorbance curve. The

is derived using the Hill equation.

Anti-Inflammatory Activity: 12-Lipoxygenase (12-LOX)

12-LOX metabolizes arachidonic acid into 12-HPETE, a precursor to pro-inflammatory mediators. N-arylbenzenesulfonamides inhibit this pathway, potentially via reductive mechanisms or iron chelation at the active site.

SAR Insights

-

Electron-Donating Groups (EDGs): Substituents like

or -

Steric Bulk: Large groups at the para-position of the benzenesulfonyl ring can clash with the LOX channel, reducing activity.

Experimental Protocol: 12-LOX Spectrophotometric Assay

Principle: Measures the formation of the conjugated diene product (12-HPETE) which absorbs at 234 nm.

Protocol:

-

Buffer: 0.2 M Borate buffer (pH 9.0).

-

Enzyme: Purified 12-LOX (porcine or recombinant human).

-

Substrate: 125 µM Arachidonic Acid (prepared in ethanol).

-

Procedure:

-

Add 2.5 mL buffer to a quartz cuvette.

-

Add 10 µL of test compound (in DMSO).

-

Add 20 µL of enzyme solution.

-

Initiate reaction with 10 µL substrate.

-

-

Measurement: Record the increase in absorbance at 234 nm for 5 minutes.

-

Control: Use Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor.[1]

Data Summary: Comparative Potency

The following table summarizes typical

| Target | Activity Type | Typical Potency (nM/µM) | Key Structural Feature for Potency |

| hCA IX | Inhibition ( | 5.0 - 50.0 nM | Primary sulfonamide ( |

| hCA XII | Inhibition ( | 4.0 - 40.0 nM | Similar to hCA IX; often fluorinated tails help |

| Tubulin | Polymerization | 1.0 - 5.0 µM | Bulky N-aryl (e.g., indole, trimethoxyphenyl) |

| 12-LOX | Inhibition ( | 0.5 - 10.0 µM | N-alkylated or electron-rich N-aryl rings |

| Inhibition ( | 5.0 - 60.0 µM | Phthalimide-sulfonamide hybrids |

Mechanistic Visualization

The diagram below illustrates the divergent signaling pathways modulated by this scaffold.

Figure 2: Multitarget mechanism of action. The scaffold acts as a central hub, with specific substitutions directing activity toward metabolic (CA), structural (Tubulin), or inflammatory (LOX) pathways.

References

-

Zhang, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors. PubMed.[2] Retrieved from [Link]

-

Nemr, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC. Retrieved from [Link]

-

Abbasi, M. A., et al. (2012). Synthesis of new sulfonamides as lipoxygenase inhibitors. PubMed.[2] Retrieved from [Link]

-

Miao, Y., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity. PMC. Retrieved from [Link]

-

Sokmen, B. B., et al. (2022). Design, synthesis, in vitro α-glucosidase inhibition... of new phthalimide-benzenesulfonamide hybrids. PubMed.[2] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of N-(4-Ethoxyphenyl)benzenesulfonamide

The following technical guide is structured to serve as a primary reference for the physicochemical characterization of N-(4-Ethoxyphenyl)benzenesulfonamide. It synthesizes theoretical principles with practical experimental protocols, designed for application scientists in drug discovery and process chemistry.

Executive Summary & Chemical Identity

N-(4-Ethoxyphenyl)benzenesulfonamide (often referred to in process chemistry as 4'-ethoxybenzenesulfonanilide) represents a classic hydrophobic weak acid. Structurally, it consists of a lipophilic benzenesulfonyl moiety linked to a p-phenetidine (4-ethoxyaniline) group.

In drug development, this compound often appears as a synthetic intermediate or a metabolic reference standard. Its solubility behavior is dominated by two competing factors: the strong hydrophobic stacking potential of the aromatic rings (driving low aqueous solubility) and the ionizable sulfonamide nitrogen (pKa ~10.0), which allows for pH-dependent solubilization.

Chemical Profile:

-

IUPAC Name: N-(4-Ethoxyphenyl)benzenesulfonamide[1]

-

Molecular Formula: C₁₄H₁₅NO₃S

-

Molecular Weight: 277.34 g/mol

-

Predicted LogP: ~2.5 – 2.8 (Lipophilic)

-

Acid Dissociation (pKa): ~9.8 – 10.2 (Sulfonamide N-H)

Solubility Landscape: Water vs. Organic Solvents

The solubility of N-(4-Ethoxyphenyl)benzenesulfonamide follows a "Like Dissolves Like" trajectory heavily influenced by the Hansen Solubility Parameters (HSP) . The molecule exhibits high dispersion forces (

Comparative Solubility Table

Data projected based on structural analogs (e.g., Sulfamethoxazole, N-phenylbenzenesulfonamide) and QSPR modeling.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 7) | Very Poor (< 0.1 mg/mL) | High lattice energy and hydrophobicity overcome weak H-bonding with water. |

| Aqueous (Basic) | 0.1 M NaOH | High (> 10 mg/mL) | Deprotonation of the sulfonamide (-SO₂N⁻-) forms a water-soluble salt. |

| Aqueous (Acidic) | 0.1 M HCl | Poor | The sulfonamide nitrogen is not basic enough to protonate; ethoxy ether oxygen is a weak acceptor. |

| Polar Aprotic | DMSO, DMF | Excellent (> 100 mg/mL) | Strong dipole interactions disrupt the crystal lattice; ideal for stock solutions. |

| Polar Protic | Ethanol, Methanol | Good (Temperature dependent) | Soluble at RT; solubility increases exponentially with T. Ideal for recrystallization. |

| Chlorinated | Dichloromethane | Good | Excellent solvation of the hydrophobic aromatic domains. |

| Non-Polar | Hexane, Heptane | Insoluble | Lacks sufficient polarity to overcome crystal lattice energy. |

The Thermodynamic Driver

The dissolution in organic solvents (like ethanol) is endothermic (

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for Accurate Measurement

Objective: To determine the thermodynamic equilibrium solubility of N-(4-Ethoxyphenyl)benzenesulfonamide in a target solvent.

Method A: Shake-Flask (Gravimetric)

Best for: High solubility solvents (> 10 mg/mL) where instrument saturation is a risk.

-

Preparation: Add excess solid N-(4-Ethoxyphenyl)benzenesulfonamide (approx. 500 mg) to a scintillation vial containing 5 mL of the target solvent.

-

Equilibration: Seal tightly and place in a thermostatic shaker bath at 25°C ± 0.1°C for 24–48 hours.

-

Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

-

-

Filtration: Filter the supernatant using a syringe filter (0.45 µm PTFE for organics, Nylon for aqueous) into a pre-weighed vessel.

-

Pre-saturation: Discard the first 0.5 mL of filtrate to prevent filter adsorption errors.

-

-

Drying: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

-

Calculation:

Method B: HPLC-UV (High Sensitivity)

Best for: Aqueous buffers and low-solubility screening.

-

Wavelength Selection: The phenetidine moiety provides a strong chromophore. Set UV detection to 254 nm (aromatic

). -

Standard Curve: Prepare a stock solution in DMSO (1 mg/mL) and dilute serially into the mobile phase (e.g., Acetonitrile:Water 50:50).

-

Saturation: Follow the equilibration/filtration steps from Method A.

-

Dilution: Dilute the saturated filtrate significantly (e.g., 1:100 or 1:1000) with mobile phase to fit within the linear range of the standard curve.

-

Quantification: Inject and calculate concentration based on peak area integration.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility determination method and solvent system.

Caption: Decision tree for selecting the optimal analytical method based on solvent polarity and predicted solubility range.

Applications in Synthesis & Formulation[2]

Recrystallization Strategy

The steep solubility curve in Ethanol/Water mixtures makes this the binary system of choice for purification.

-

Protocol: Dissolve crude material in minimal boiling ethanol. Slowly add hot water until persistent turbidity appears. Re-heat to clear, then allow slow cooling to room temperature.

-

Impurity Rejection: This method effectively rejects ionic impurities (soluble in water) and highly non-polar byproducts (insoluble in the initial ethanol).

Salt Formation

For liquid formulations requiring aqueous solubility, the Sodium Salt can be generated:

References

-

Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química.

-

BenchChem Technical Guides. (2025). Solubility of N-Phenylmethanesulfonamide in Organic Solvents.

- Perlovich, G. L., et al. (2009). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences. (Contextual grounding for thermodynamic values).

-

Org. Synth. (2010).[2] General procedures for sulfonamide synthesis and purification. Organic Syntheses, Coll. Vol. 11.

Sources

Therapeutic Architectures of Ethoxy-Substituted Sulfonamides: From Ocular Hypotensives to Hypoxia-Targeting Antineoplastics

Topic: Potential Therapeutic Applications of Ethoxy-Substituted Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Ethoxy Advantage

Sulfonamides represent a "privileged scaffold" in medicinal chemistry, but the specific introduction of an ethoxy (-OEt) substituent often imparts critical physicochemical properties that distinguish a lead candidate from a generic hit. Unlike methoxy groups, the ethoxy moiety provides a slightly larger steric footprint and higher lipophilicity (increasing logP), which facilitates:

-

Enhanced Membrane Permeability: Critical for crossing the corneal barrier (ophthalmology) or the blood-brain barrier (CNS indications).

-

Hydrophobic Pocket Occupancy: The ethyl chain often fills specific hydrophobic sub-pockets in enzymes like Phosphodiesterase-5 (PDE5) or Carbonic Anhydrase (CA), improving binding affinity via van der Waals interactions.

-

Selectivity Modulation: Differentiating between isozymes (e.g., CA II vs. CA IX) by exploiting subtle steric differences in the active site entrance.

This guide analyzes three primary therapeutic vectors for ethoxy-substituted sulfonamides: Carbonic Anhydrase Inhibition , PDE5 Regulation , and Hypoxia-Targeted Oncology .

Therapeutic Vector I: Carbonic Anhydrase Inhibition (Ophthalmology & CNS)[1]

The Prototype: Ethoxzolamide (EZA)

Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is the archetypal ethoxy-sulfonamide. It functions as a potent inhibitor of Carbonic Anhydrase (CA), specifically isoforms CA I and CA II.

-

Mechanism of Action: The sulfonamide moiety (

) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates to the catalytic Zn -

Role of the Ethoxy Group: The 6-ethoxy substitution on the benzothiazole ring is not merely decorative. It increases the lipophilicity of the molecule compared to its acetamido analog (Acetazolamide). This lipophilicity is crucial for:

-

Corneal Penetration: Allowing topical or systemic delivery to the eye for Glaucoma treatment (reducing aqueous humor secretion).

-

CNS Penetration: Facilitating entry into the brain to raise the seizure threshold in epilepsy.

-

Structural Logic

The benzothiazole scaffold provides a rigid aromatic core that stacks against the hydrophilic half of the active site, while the ethoxy tail extends into the hydrophobic pocket, stabilizing the complex.

Therapeutic Vector II: PDE5 Inhibition (Cardiovascular & Urology)

The Sildenafil Paradigm

While often categorized as a pyrazolopyrimidine, Sildenafil (Viagra) contains a critical benzenesulfonamide moiety.[1] Specifically, it is a 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl] derivative.

-

The Ethoxy Anchor: Crystallographic studies reveal that the 2-ethoxy group on the phenyl ring plays a vital role in binding affinity. It orients into a small hydrophobic pocket defined by residues Val782, Phe786, and Leu804 in the PDE5 catalytic domain.

-

Therapeutic Impact: This interaction locks the inhibitor in place, preventing cGMP hydrolysis. The sulfonamide group here serves as a linker to the solubilizing piperazine ring rather than a ZBG, demonstrating the versatility of the sulfonamide motif.

Therapeutic Vector III: Hypoxia-Targeted Oncology (CA IX/XII)

Targeting the Tumor Microenvironment

Solid tumors often outgrow their blood supply, creating hypoxic regions that overexpress Carbonic Anhydrase IX (CA IX) to survive acidosis. Unlike ubiquitous CA I/II, CA IX is minimally expressed in normal tissue, making it a high-value target.[2]

-

Selectivity via Ethoxy Tailing: Recent SAR studies indicate that ethoxy-substituted benzenesulfonamides can achieve nanomolar inhibition of CA IX. The ethoxy group helps discriminate against the "housekeeping" CA II isoform by clashing with the narrower entrance of the CA II active site while fitting the more open conformation of CA IX.

Comparative Potency Data

Table 1: Inhibition profiles of selected sulfonamide derivatives against CA Isoforms.

| Compound Class | R-Substituent | Target Isoform | Selectivity Ratio (IX/II) | Mechanism Note | |

| Ethoxzolamide | 6-Ethoxy | CA II (Off-target) | ~3.0 | 0.5 | Classic pan-inhibitor; low selectivity. |

| Benzothiazole | 6-Ethoxy | CA IX (Tumor) | ~15-25 | -- | High potency, limited selectivity. |

| Benzenesulfonamide | 4-Ethoxy | CA IX | 5.2 | >80 | High selectivity due to scaffold flexibility. |

| Benzenesulfonamide | 4-Methoxy | CA IX | 24.0 | 12 | Lower lipophilicity reduces affinity. |

| SLC-0111 Analog | Ureido-Ethoxy | CA IX | 0.8 | >1000 | Clinical candidate class. |

Experimental Protocols

Protocol A: Synthesis of Ethoxzolamide (6-Ethoxy-1,3-benzothiazole-2-sulfonamide)

Objective: Synthesize the core ethoxy-sulfonamide scaffold starting from a commercially available aniline derivative. Safety: Work in a fume hood. Chlorosulfonic acid is highly corrosive.

Step 1: Formation of 2-Amino-6-ethoxybenzothiazole

-

Reagents:

-Phenetidine (4-ethoxyaniline, 0.1 mol), Potassium Thiocyanate (KSCN, 0.4 mol), Glacial Acetic Acid (100 mL). -

Procedure: Dissolve

-phenetidine and KSCN in acetic acid. Cool to 0°C.[3] -

Cyclization: Add Bromine (

, 0.1 mol) in acetic acid dropwise over 30 mins, maintaining temp <5°C. Stir for 2 hours at RT. -

Workup: Pour into ice water. Neutralize with

. Filter the precipitate (2-amino-6-ethoxybenzothiazole). Recrystallize from ethanol.

Step 2: Conversion to Sulfonyl Chloride (Meerwein Reaction Variant)

-

Diazotization: Dissolve the 2-amino intermediate (0.05 mol) in conc. HCl/Acetic acid. Cool to -5°C. Add

(aq) dropwise to form the diazonium salt. -

Chlorosulfonation: Pour the diazonium mixture into a saturated solution of

in acetic acid containing -

Isolation: Pour into ice water. The sulfonyl chloride will precipitate. Filter immediately.

Step 3: Amidation

-

Reaction: Suspend the wet sulfonyl chloride in acetone. Add excess aqueous Ammonia (

, 25%) dropwise at 0°C. -

Completion: Stir for 1 hour. Acidify slightly to pH 6 to precipitate the product.

-

Purification: Recrystallize from ethanol/water.

-

Validation: Check melting point (~190°C) and

-NMR (Triplet at

Protocol B: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (

-

System: Applied Photophysics Stopped-Flow instrument.

-

Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

-

Substrate:

-saturated water. -

Reaction: Mix Enzyme + Inhibitor (incubate 15 min) with Substrate. Monitor absorbance drop at 557 nm.

-

Calculation: Fit initial rates to the Michaelis-Menten equation. Determine

using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action: CA Inhibition

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide nitrogen displaces the zinc-bound water.

Caption: Schematic of sulfonamide binding to the Carbonic Anhydrase active site. The sulfonamide coordinates the Zinc ion, while the ethoxy tail stabilizes the complex via hydrophobic interactions.

Synthetic Workflow: Ethoxzolamide

Caption: Validated synthetic route for Ethoxzolamide involving oxidative chlorosulfonation of the benzothiazole core.

References

-

Ethoxzolamide: Pharmacological Properties and Therapeutic Use. Wikipedia/DrugBank. Available at: [Link]

-

Structure–Activity Relationship for Sulfonamide Inhibition of Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]

-

Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

-

An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. BMC Pharmacology. Available at: [Link]

-

Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

A Technical Guide to the Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide: Mechanism, Protocol, and Field-Proven Insights

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. The document delineates the core synthetic methodology, focusing on the robust and widely adopted Hinsberg reaction. It offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical insights into process optimization. The guide is structured to provide both theoretical understanding and practical, actionable guidance for laboratory synthesis, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. Compounds bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1][2]. N-(4-Ethoxyphenyl)benzenesulfonamide serves as a valuable scaffold and intermediate in synthesizing more complex molecules. Its structure combines the classic benzenesulfonyl group with a phenetidine moiety, providing a template for further functionalization in drug discovery programs, such as the development of novel HIV-1 capsid inhibitors or non-hepatotoxic analgesics[3][4][5].

Understanding the synthesis of this compound is fundamental for chemists aiming to explore this chemical space. The primary and most efficient route involves the reaction of benzenesulfonyl chloride with 4-ethoxyaniline, a classic example of the Hinsberg reaction, first described by Oscar Hinsberg in 1890[6]. This guide will focus on this venerable yet highly relevant synthetic transformation.

The Core Synthetic Pathway: The Hinsberg Reaction

The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide is achieved via the nucleophilic substitution reaction between 4-ethoxyaniline (p-phenetidine) and benzenesulfonyl chloride[7]. This reaction is typically conducted in the presence of an aqueous base, such as sodium hydroxide or sodium carbonate, which serves to neutralize the hydrochloric acid byproduct[6][8].

Reaction Mechanism: A Stepwise Explanation

The causality behind this synthesis is a classic nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile and the sulfonyl chloride as the electrophile.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The intermediate is unstable and collapses, reforming the sulfur-oxygen double bond and expelling a chloride ion as the leaving group.

-

Deprotonation (Acid-Base Neutralization): The resulting N-substituted sulfonamide still possesses a proton on the nitrogen atom. This proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The base present in the reaction medium (e.g., hydroxide or carbonate) deprotonates the nitrogen, forming a water-soluble sodium or potassium salt of the sulfonamide[9][10].

-

Precipitation: Upon completion of the reaction, the mixture is acidified. This protonates the sulfonamide salt, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution, allowing for its isolation by filtration[10].

The mechanistic flow is visualized in the diagram below.

Caption: The Hinsberg reaction mechanism for synthesizing N-(4-Ethoxyphenyl)benzenesulfonamide.

Justification of Experimental Choices

-

Choice of Base: An aqueous base like NaOH, KOH, or Na₂CO₃ is crucial. Its primary role is to scavenge the HCl produced, driving the reaction to completion[8]. Furthermore, its ability to form the soluble sulfonamide salt simplifies the workup; unreacted tertiary amines (if present as impurities) and the insoluble sulfonamide from any secondary amine impurity would not dissolve, allowing for a degree of purification by simple filtration if needed[6]. Pyridine can also be used, acting as both a base and a catalyst, though this often requires a non-aqueous solvent like dichloromethane and a more rigorous workup[11][12].

-

Solvent System: Water is an effective and environmentally benign solvent for this reaction, especially when using an inorganic base, as it readily dissolves the amine salt and the sulfonamide salt intermediate[13].

-

Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature, making it operationally simple and energy-efficient[8].

-

Acidification: The final acidification step is critical. By lowering the pH, the soluble salt is converted back to the neutral sulfonamide, which has low aqueous solubility, causing it to precipitate. This provides a straightforward method for product isolation.

Detailed Experimental Protocol

This protocol is a standard, field-proven method adapted from analogous syntheses of N-aryl benzenesulfonamides[8][13]. It is designed to be a self-validating system, where the physical state changes (dissolution then precipitation) provide clear indicators of reaction progress.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 1.065 | 10.0 |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 1.384 | 10.0 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | As needed |

| Hydrochloric Acid (3M) | HCl | 36.46 | ~1.05 | As needed |

| Methanol | CH₃OH | 32.04 | 0.792 | For Recrystallization |

| Distilled Water | H₂O | 18.02 | 1.000 | ~50 mL |

| Properties sourced from[9][13][14][15]. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 100 mL beaker or Erlenmeyer flask equipped with a magnetic stir bar, combine 4-ethoxyaniline (1.37 g, 10.0 mmol) and 25 mL of distilled water.

-

Addition of Sulfonyl Chloride: While stirring at room temperature, add benzenesulfonyl chloride (1.77 g, 1.28 mL, 10.0 mmol) to the amine suspension.

-

pH Adjustment: Immediately begin the portion-wise addition of a 10% aqueous sodium carbonate solution. The goal is to maintain the reaction pH between 8 and 9. The initial sulfonamide product will dissolve as its sodium salt is formed, resulting in a clear solution.

-

Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion.

-

Product Precipitation: Once the reaction is complete, slowly add 3M hydrochloric acid (HCl) dropwise while stirring. The solution will become acidic (check with pH paper). The white, solid N-(4-Ethoxyphenyl)benzenesulfonamide will precipitate out.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water (2 x 15 mL) to remove any residual salts and acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature (~50-60 °C).

Purification and Characterization

-

Purification: The most common and effective method for purifying the crude product is recrystallization. Methanol is a suitable solvent for this purpose[13]. Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Characterization (Expected Results):

-

Melting Point: The melting point should be sharp upon purification. Based on similar structures like phenacetin (~135 °C) and other N-aryl sulfonamides, a melting point in the range of 130-150 °C would be expected[16][17][18].

-

¹H NMR: The spectrum (in CDCl₃ or DMSO-d₆) should exhibit characteristic signals:

-

A triplet and a quartet for the ethoxy group (-OCH₂CH₃).

-

Two distinct doublets in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the AA'BB' system of the 4-ethoxyphenyl ring[19].

-

A multiplet corresponding to the protons of the benzenesulfonyl ring.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O[19].

-

-

IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C-H aromatic stretching (~3100 cm⁻¹), and strong, characteristic peaks for the S=O asymmetric and symmetric stretches of the sulfonyl group (approx. 1350 and 1160 cm⁻¹).

-

The overall experimental workflow is summarized below.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide via the Hinsberg reaction is a robust, reliable, and highly instructive procedure for chemists in the pharmaceutical and life sciences sectors. It exemplifies a fundamental reaction mechanism while employing a straightforward and scalable protocol. By understanding the causality behind each step—from the nucleophilic attack to the pH-dependent solubility changes—researchers can confidently execute and troubleshoot this synthesis. The resulting compound serves as a versatile platform for the development of next-generation therapeutics, underscoring the enduring importance of classic organic reactions in modern drug discovery.

References

-

N-(4-Methoxyphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hinsberg reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (n.d.). Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (2020). Retrieved February 12, 2026, from [Link]

-

Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

N-(4-Hydroxyphenyl)benzenesulfonamide - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

-

p-Phenetidine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

4-Ethoxyaniline - ChemBK. (n.d.). Retrieved February 12, 2026, from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020). Retrieved February 12, 2026, from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021). Retrieved February 12, 2026, from [Link]

-

(PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed. (2020). Retrieved February 12, 2026, from [Link]

-

4-Ethoxyaniline | C8H11NO - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

-

Hinsberg reagent is benzenesulfonyl chloride. In aqueous KOH this reacts with primary amine... - Allen. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. evitachem.com [evitachem.com]

- 3. 664318-23-4 CAS MSDS (4-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(1-naphthyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hinsberg reagent is benzenesulfonyl chloride. In aqueous KOH this reacts with primary amine `(RNH_(2))` to give a clear solution which on acidification gives a white on acidification gives a white precipitate, which is due to the formation of [allen.in]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 14. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 16. U.S. Pharmacopeia Phenacetin Melting Point Standard, (Approximately 135 | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. Phenacetin melting point standard Pharmaceutical Secondary Standard; Certified Reference Material 62-44-2 [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

Technical Whitepaper: Toxicity Profile and Safety Data Sheet (SDS) for Sulfonamide Derivatives

Executive Summary & Scope

This technical guide addresses the toxicology and safety handling of sulfonamide derivatives, a class of compounds ubiquitous in drug discovery. It distinguishes critically between arylamine sulfonamides (antimicrobials like sulfamethoxazole) and non-arylamine sulfonamides (diuretics, sulfonylureas).

Crucial Distinction: The toxicity profile described herein focuses primarily on the arylamine subclass, as the N4-aromatic amine moiety is the structural driver for severe hypersensitivity (Stevens-Johnson Syndrome) and bioactivation-induced toxicity. Non-arylamine sulfonamides generally lack the metabolic liability to form reactive hydroxylamine metabolites, rendering cross-reactivity between classes a largely disproven clinical myth [1].

Molecular Toxicology: The Mechanism of Toxicity

The toxicity of sulfonamides is not intrinsic to the parent molecule but is largely driven by metabolic bioactivation . Understanding this causality is essential for designing safer analogs.

Metabolic Divergence: Detoxification vs. Bioactivation

In vivo, sulfonamides undergo two competing pathways:

-

N4-Acetylation (Detoxification): Mediated by N-acetyltransferase 2 (NAT2). This forms a stable, non-toxic metabolite that is renally excreted.

-

CYP450 Bioactivation (Toxification): Mediated primarily by CYP2C9. This oxidizes the N4-amine to a hydroxylamine (-NHOH).

The Danger Zone: The hydroxylamine metabolite is unstable. It spontaneously oxidizes to a nitroso species (-NO), a potent electrophile. This nitroso species binds covalently to cysteine residues on cellular proteins (haptenation), triggering the immune cascade responsible for idiosyncratic reactions [2].

Immunopathogenesis: Hapten vs. p-i Concept[1][2]

-

Hapten Hypothesis: The drug metabolite binds to a self-protein (e.g., albumin), creating a neo-antigen that T-cells recognize as "foreign."

-

p-i Concept (Pharmacological Interaction): Recent data suggests the parent drug or metabolite may bind directly to the T-cell receptor (TCR) or HLA molecule (specifically HLA-B57:01 in abacavir, but HLA-B14:01/HLA-B*38:02 associations exist for sulfonamides) without covalent processing, stimulating an immune attack [3, 4].[1][2]

Visualizing the Metabolic Fate

The following diagram illustrates the critical divergence between safety and toxicity.

Caption: Metabolic divergence of arylamine sulfonamides. NAT2 leads to safe elimination, while CYP2C9 leads to reactive nitroso species.

Clinical & Preclinical Toxicity Profile

Organ-Specific Toxicity

| System | Pathology | Mechanism | Risk Factors |

| Dermatologic | SJS / TEN | T-cell mediated cytotoxicity (CD8+) against keratinocytes via Fas-FasL pathway. | HLA-B alleles, Slow NAT2 acetylator status. |

| Renal | Crystalluria / AKI | Precipitation of drug in renal tubules due to low solubility in acidic urine. | Dehydration, Urine pH < 5.5, High dosage. |

| Hematologic | Hemolytic Anemia | Oxidative stress destroys RBCs unable to maintain glutathione levels. | G6PD Deficiency , High oxidative burden. |

| Hepatic | Hepatocellular Necrosis | Direct toxic effect of nitroso-adducts on hepatocytes. | Pre-existing liver disease, Slow acetylation. |

Quantitative Toxicity Data (Representative: Sulfamethoxazole)

-

LD50 (Oral, Mouse): 2300 mg/kg [5]

-

LD50 (Oral, Rat): 6200 mg/kg

-

Therapeutic Index: High, but idiosyncratic toxicity is dose-independent.

Safety Data Sheet (SDS) Framework

When compiling an SDS for a novel sulfonamide derivative, the following GHS classifications are mandatory if the compound contains the N4-arylamine.

GHS Hazard Classification[3][4]

-

Signal Word: DANGER

-

Pictograms:

-

GHS08 (Health Hazard - Sensitization)

-

GHS07 (Exclamation Mark - Irritant)

-

Hazard & Precautionary Statements

| Code | Statement | Justification |

| H317 | May cause an allergic skin reaction. | High potential for contact dermatitis and systemic hypersensitivity. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Respiratory sensitization risk during powder handling. |

| H315 | Causes skin irritation.[3][4] | General irritant properties of the sulfonamide group. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] | Critical for laboratory safety to prevent sensitization. |

| P280 | Wear protective gloves/protective clothing/eye protection.[3][6][4][7] | Nitrile gloves are standard; double-gloving recommended for bulk handling. |

Handling & Storage Workflow

Sulfonamides are generally light-sensitive and can degrade into toxic oxidation products if mishandled.

Caption: Standard Operating Procedure (SOP) for safe handling and disposal of sulfonamide compounds.

Experimental Protocols for Safety Assessment

As a scientist, you must validate the safety profile of your derivative. Do not rely solely on literature data for novel analogs.

Protocol A: Assessment of Crystalluria Potential (Solubility vs. pH)

Objective: Determine the pKa-dependent solubility profile to predict renal precipitation risk. Mechanism: Sulfonamides behave as weak acids. As pH drops below pKa, the non-ionized (insoluble) form predominates.

-

Preparation: Prepare 10 mM stock solution of the sulfonamide in DMSO.

-

Buffer Setup: Prepare 0.1M phosphate buffers adjusted to pH 4.5, 5.5, 6.5, and 7.4 (mimicking physiological urine range).

-

Incubation: Spike buffers with stock solution to a final concentration of 500 µM. Incubate at 37°C for 2 hours with shaking.

-

Filtration: Filter samples through a 0.45 µm PVDF membrane to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Calculation:

Interpretation: If solubility at pH 5.5 is <100 µg/mL, the compound presents a high crystalluria risk.

Protocol B: Reactive Metabolite Trapping (Glutathione Assay)

Objective: Assess the liability of the compound to form reactive nitroso intermediates via CYP2C9. Mechanism: Glutathione (GSH) acts as a surrogate for cellular protein cysteines.

-

Microsomal Mix: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM).

-

Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the reaction mix.

-

Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific parent+305 Da adducts.

-

Positive Result: Detection of GSH-adducts confirms bioactivation potential and high risk of hypersensitivity.

-

References

-

Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1483–1494. Link

-

Naisbitt, D. J., et al. (2002). Hypersensitivity reactions to sulfonamides: involvement of a toxic metabolite.[8][9] Current Opinion in Allergy and Clinical Immunology, 2(4), 301-307. Link

-

Pichler, W. J. (2002). The p-i concept: pharmacological interaction of drugs with immune receptors.[1] International Archives of Allergy and Immunology, 128(1), 1-12. Link

-

Pavlos, R., et al. (2015). T Cell-Mediated Hypersensitivity Reactions to Drugs.[2] Annual Review of Medicine, 66, 439-454. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5323, Sulfamethoxazole. PubChem. Link

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

Sources

- 1. The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. acpjournals.org [acpjournals.org]

- 9. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide from benzenesulfonyl chloride

Executive Summary

This application note details the synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide (also known as N-benzenesulfonyl-p-phenetidine) via the nucleophilic substitution reaction between benzenesulfonyl chloride and 4-ethoxyaniline (p-phenetidine).

Sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics, diuretics, and carbonic anhydrase inhibitors. While this specific molecule is often used as a model intermediate, the protocols defined herein are scalable and adaptable for complex drug discovery workflows.

Two distinct methodologies are presented:

-

Method A (Anhydrous Pyridine): The "Gold Standard" for maximizing yield and solubility.

-

Method B (Schotten-Baumann): A "Green Chemistry" biphasic approach utilizing aqueous base, prioritizing safety and ease of workup.

Mechanistic Insight

The formation of the sulfonamide bond occurs via a nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[1] Unlike carboxylic acid derivatives, this reaction proceeds through a concerted

Reaction Pathway

The amine (nucleophile) attacks the sulfur center.[2] The base (Pyridine or

Figure 1: Mechanistic pathway of sulfonamide formation. The base acts as a proton scavenger in the final step.

Experimental Design & Safety

Safety Warning: Benzenesulfonyl chloride is lachrymatory and corrosive. p-Phenetidine is toxic and a potential blood toxicant (methemoglobinemia). All operations must be performed in a fume hood.

Reagent Stoichiometry Table

| Component | Role | Equiv. (Method A) | Equiv. (Method B) | Notes |

| p-Phenetidine | Nucleophile | 1.0 | 1.0 | Limiting reagent |

| Benzenesulfonyl Chloride | Electrophile | 1.1 - 1.2 | 1.2 - 1.5 | Excess accounts for hydrolysis (Method B) |

| Pyridine | Solvent/Base | ~10-15 vol | N/A | Acts as solvent & acid scavenger |

| Na₂CO₃ (10% aq) | Base | N/A | 2.0 - 2.5 | Neutralizes HCl in aqueous phase |

Protocol A: Anhydrous Pyridine Method (High Yield)

Recommended for small-scale synthesis or when reactants have low solubility in aqueous media.

Materials

-

Round-bottom flask (RBF), magnetic stir bar, addition funnel, ice bath.

-

Solvent: Anhydrous Pyridine.

Procedure

-

Preparation: In a clean, dry RBF, dissolve p-phenetidine (1.0 equiv) in anhydrous pyridine (approx. 5 mL per gram of amine).

-

Cooling: Place the flask in an ice bath (

). The reaction is exothermic; controlling temperature prevents bis-sulfonylation. -

Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise over 15–20 minutes.

-

Note: The solution may darken slightly; this is normal.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The starting amine spot should disappear.[2]

-

-

Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold dilute HCl (2M) .

-

Chemistry: The HCl converts the excess pyridine into water-soluble pyridinium chloride.

-

-

Precipitation: The product will precipitate as a solid.[1] Stir vigorously for 10 minutes to ensure all pyridine is neutralized (check pH < 2).

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove pyridinium salts.

Protocol B: Schotten-Baumann Method (Green Chemistry)

Recommended for larger scales or to avoid the toxicity/odor of pyridine.

Materials

-

Erlenmeyer flask, vigorous stirring setup.

-

Solvent: 10% Aqueous Sodium Carbonate (

) or Sodium Hydroxide (

Procedure

-

Preparation: Suspend p-phenetidine (1.0 equiv) in 10% aqueous

(2.5 equiv).-

Note: If the amine is not dispersing well, add a small amount of acetone (10-20% volume) to aid solubility.

-

-

Addition: Add benzenesulfonyl chloride (1.2 - 1.5 equiv) dropwise while stirring vigorously.

-

Critical Step: Vigorous stirring is required to maximize the interfacial surface area between the organic chloride droplets and the aqueous amine phase.

-

-

Reaction: Warm the mixture slightly (to

) if the reaction is sluggish. Stir for 1–2 hours.-

Note: The sulfonyl chloride may hydrolyze to benzenesulfonic acid (water-soluble) over time, which is why a larger excess is used compared to Method A.

-

-

Workup: The product typically precipitates out. If an oil forms, cool the flask in an ice bath and scratch the glass side to induce crystallization.

-

Isolation: Filter the crude solid. Wash with water, then with a small amount of cold dilute HCl to remove any unreacted amine.

Purification & Characterization

Recrystallization: The crude product from either method is often slightly colored.

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

-

If colored impurities persist, add activated charcoal, boil for 1 minute, and filter hot (gravity filtration).

-

Allow the filtrate to cool slowly to room temperature, then to

. -

Collect the white crystalline needles by filtration.

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Melting Point (MP): Expected range 155–158°C (Value varies slightly by purity; compare with standard if available).

-

IR Spectroscopy: Look for characteristic sulfonamide bands:

-

:

-

:

-

:

-

:

-

1H-NMR (DMSO-d6 or CDCl3):

Troubleshooting Workflow

Use this decision tree to resolve common synthetic issues.

Figure 2: Troubleshooting decision matrix for sulfonamide synthesis.

References

-

Org. Synth. Coll. Vol. 1, 504 (1941). Benzenesulfonyl chloride preparation and general reactivity.

-

Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[1] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[1] (Original Schotten-Baumann/Hinsberg context).

-

BenchChem Protocols. Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.

-

National Institute of Standards and Technology (NIST). Mass spectrum and properties of sulfonamide derivatives.

-

Sigma-Aldrich Application Notes. Sulfonamide Synthesis via Schotten-Baumann Conditions.

Sources

- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]

Application Note: Sustainable Synthesis of N-Arylsulfonamides

Green Protocols for Medicinal Chemistry & Drug Development

Strategic Overview

The

-

High E-Factor: Large volumes of chlorinated waste.

-

Toxicity: Pyridine and DCM are hazardous to operators and the environment.

-

Purification: Often requires energy-intensive chromatography to remove pyridine salts.

This guide presents three validated, green alternatives that reduce E-factors, eliminate toxic solvents, and often improve yield through the "hydrophobic effect" or mechanochemical activation.

Comparison of Methods

| Feature | Legacy Method (DCM/Pyridine) | Protocol A: On-Water | Protocol B: Micellar (TPGS-750-M) | Protocol C: Mechanochemistry |

| Solvent | Dichloromethane (Toxic) | Water (Green) | Water + Surfactant | None (Solvent-Free) |

| Base | Pyridine/Et | Na | Et | K |

| Workup | Extraction + Chromatography | Filtration (often) | Extraction (minimal) | Filtration / Wash |

| Reaction Time | 1–12 Hours | 10–60 Minutes | 1–4 Hours | 10–60 Minutes |

| Scalability | High | High | Moderate | Moderate (Batch) |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal green method for your specific substrate.

Figure 1: Decision tree for selecting the appropriate green synthesis methodology.

Protocol A: "On-Water" Synthesis (Aqueous Biphasic)

This method utilizes the hydrophobic effect . When organic reactants are suspended in water, the system minimizes the interfacial surface area, forcing the reactants into close proximity and accelerating the reaction rate beyond what is observed in organic solvents.[1]

Best For: Standard aryl amines and sulfonyl chlorides; scale-up processes.

Reagents & Equipment[2][3][4][5]

-

Reaction Vessel: Round-bottom flask with vigorous magnetic stirring.

-

Solvent: Deionized Water.

-

Base: Sodium Carbonate (Na

CO -

Reagents: Aryl Sulfonyl Chloride (1.0 equiv), Amine (1.0–1.1 equiv).

Step-by-Step Procedure

-

Preparation: Dissolve Na

CO -

Amine Addition: Add the amine (1.0 equiv) to the aqueous base.

-

Note: If the amine is a solid, it may form a suspension. This is acceptable.

-

-

Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 equiv) in a single portion at room temperature.

-

Reaction: Stir vigorously. The reaction is heterogeneous.

-

Monitoring: Monitor pH.[3] As HCl is generated, the pH will drop. Maintain pH ~8.0–9.0. If necessary, add small aliquots of 1M Na

CO -

Endpoint: Reaction is typically complete in 10–30 minutes. The product usually precipitates as a solid.

-

-

Workup:

-

If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with excess water to remove salts. Wash with a small amount of dilute HCl (0.5M) to remove unreacted amine, then water again. Dry in a vacuum oven.

-

If Oiling Occurs: Acidify to pH 2 with 1M HCl to protonate excess amine. Decant the water or extract with a green solvent like Ethyl Acetate or 2-MeTHF.

-

Expert Insight: The key failure mode is the hydrolysis of the sulfonyl chloride. However, in the "on-water" system, the nucleophilic attack by the amine is kinetically favored over hydrolysis by water, provided the pH is kept mildly basic (pH 8-9). High pH (>10) accelerates hydrolysis.

Protocol B: Micellar Catalysis (TPGS-750-M)[1]

For highly lipophilic substrates that form "gummy" aggregates in pure water, a surfactant is required. TPGS-750-M is a biodegradable surfactant derived from Vitamin E that forms nanomicelles, acting as hydrophobic nanoreactors.

Best For: Complex drug intermediates, highly insoluble substrates, and reactions requiring transition metal catalysis (e.g., if coupling aryl halides).

Reagents & Equipment[2][3][4][5]

-

Surfactant: 2 wt % TPGS-750-M in water.

-

Base: 2,6-Lutidine or Triethylamine (1.1 equiv).

Step-by-Step Procedure

-

Media Prep: Prepare a stock solution of 2 wt % TPGS-750-M in degassed water.

-

Mixing: In a vial, add the amine (1.0 equiv) and base (1.1 equiv) to the surfactant solution (1M concentration relative to reactants).

-

Reaction: Add sulfonyl chloride (1.0 equiv). Stir at room temperature.

-

Workup:

Protocol C: Mechanochemical Synthesis (Ball Milling)

Solvent-free synthesis eliminates solvent waste entirely (E-factor approaches 1). This method uses kinetic energy to drive the reaction and is particularly effective for solid-solid interactions.

Best For: Solvent-free requirements, rapid library synthesis, and substrates sensitive to hydrolysis (as no bulk water is present).

Reagents & Equipment[2][3][4][5]

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.

-

Jars/Balls: Stainless steel or Zirconia (ZrO

) jars and balls. -

LAG Agent: Liquid Assisted Grinding agent (optional: Ethanol or Water, <1

L/mg).

Step-by-Step Procedure

-

Loading: Into a 10 mL milling jar, weigh:

-

Amine (1.0 mmol).

-

Sulfonyl Chloride (1.0 mmol).

-

Potassium Carbonate (K

CO -

Grinding Media: Add two 10mm stainless steel balls.

-

-

Milling: Close the jar tightly. Mill at 20–30 Hz for 15–30 minutes.

-

Note: If the reaction is exothermic, mill in intervals (e.g., 5 min on, 2 min off) to prevent overheating.

-

-

Workup:

-

The result is a dry powder.

-

Transfer the powder to a filter. Wash with water (to remove inorganic salts K

CO -

The remaining solid is usually pure sulfonamide. Recrystallize from Ethanol if necessary.

-

Mechanochemical Workflow

Figure 2: Workflow for solvent-free mechanochemical synthesis.

Scientific Validation & Troubleshooting

Mechanism of Action[15]

-

Traditional (DCM): Homogeneous solution. Reaction rate depends on collision frequency in dilute solvent.

-

On-Water: The "Hydrophobic Effect" creates a high local concentration of organic reactants at the phase boundary. Water molecules at the interface form H-bonds with the transition state, stabilizing the polarized S-N bond formation, often leading to rates higher than in organic solvents.

Troubleshooting Guide

| Issue | Probable Cause | Green Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Protocol A: Lower pH to 8.0 or switch to Protocol C (Solvent-free). |

| Emulsion | Surfactant issues or high viscosity | Add brine (sat. NaCl) or use Protocol C . |

| Incomplete Reaction | Poor mixing (Heterogeneous) | Increase stirring speed (Protocol A) or Milling frequency (Protocol C). |

| Impurity (Bis-sulfonylation) | Excess Sulfonyl Chloride | Ensure strict 1:1 stoichiometry. Add amine slowly. |

References

-

Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3] Green Chemistry, 8(9), 835-838.

-

[Link]

-

-

Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry, 76(11), 4379–4391.

-

[Link]

-

-

Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[10] Green Chemistry, 26, 2684-2691.[10]

-

[Link]

-

-

Gomes, C. S., & Alonso, F. (2023). Mechanochemical Synthesis of Sulfonamides. ACS Sustainable Chemistry & Engineering. (Contextual reference for general mechanochemical protocols).

-

[Link]

-

Sources

- 1. TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]

- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. researchgate.net [researchgate.net]

- 13. chemistryforsustainability.org [chemistryforsustainability.org]

solvent selection for sulfourea and sulfonamide coupling reactions

Application Note: Solvent Selection Strategies for Sulfonamide & Sulfonylurea Coupling

Part 1: Strategic Overview & Mechanistic Insight

The formation of sulfonamides and their subsequent conversion to sulfonylureas represents a cornerstone in medicinal chemistry, underpinning classes of antidiabetics (e.g., Glimepiride), diuretics, and antibiotics.

While the bond formation itself is well-understood, solvent selection is the variable that most frequently dictates yield, purity, and scalability. As a Senior Scientist, I advise moving beyond "what dissolves the starting material" to a selection strategy based on three factors: Nucleophilicity Enhancement , Proton Transfer Efficiency , and Green Process Mass Intensity (PMI) .

The Solubility-Reactivity Paradox

-

Sulfonamides (

) are weak nucleophiles ( -

Sulfonyl Chlorides (

) are highly electrophilic but moisture-sensitive. -

The Conflict: Polar protic solvents (water, alcohols) stabilize anions but risk hydrolyzing the electrophile. Non-polar solvents (DCM, Toluene) protect the electrophile but often fail to solubilize the polar sulfonamide salts.

Recommendation: The industry is shifting from chlorinated solvents (DCM) and high-boiling polar aprotics (DMF) toward 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) , often utilizing biphasic systems (Schotten-Baumann conditions) to manage the solubility paradox.

Part 2: Sulfonamide Synthesis Protocol

Objective: Coupling a sulfonyl chloride with an amine. Critical Solvent Factor: HCl Scavenging & Phase Separation.

Method A: The Modern "Green" Standard (2-MeTHF)

Why this works: 2-MeTHF is derived from renewable resources, separates cleanly from water (unlike THF), and has higher stability than DCM.[1]

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 equiv)[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)

-

Solvent: Anhydrous 2-MeTHF

Protocol:

-

Dissolution: Dissolve the amine and base in 2-MeTHF (10 mL/g) under

atmosphere. Cool to 0°C.[3][4] -

Addition: Dissolve sulfonyl chloride in minimal 2-MeTHF. Add dropwise to the amine solution.[3] Note: Exotherm control is critical to prevent sulfonylation of the base or impurities.

-

Reaction: Allow to warm to RT. Monitor by TLC/LCMS (typically < 2 hours).

-

Workup (Self-Validating Step): Add water. The 2-MeTHF layer will separate immediately (unlike THF which requires salting out). Wash organic layer with 1M HCl (removes unreacted amine) and sat.

(removes hydrolyzed sulfonic acid). -

Isolation: Dry over

and concentrate.

Method B: Schotten-Baumann (Biphasic Aqueous)

Best for: Highly polar amino acids or water-soluble amines.

Protocol:

-

Dissolve amine in 1M NaOH (aq).

-

Dissolve sulfonyl chloride in a minimal amount of Acetone or THF.

-

Add the organic solution to the rapidly stirring aqueous phase.

-

Mechanism: The reaction rate of the amine with sulfonyl chloride is faster than the hydrolysis of the chloride by water, provided the pH is maintained > 8.

Part 3: Sulfonylurea Synthesis Protocol

Objective: Coupling a sulfonamide with an isocyanate or activated carbamate.[5][6][7] Critical Solvent Factor: Dielectric constant (to support the sulfonamidate anion).

Workflow Visualization

Caption: Dual pathways for sulfonylurea synthesis. Route B is preferred for safety, avoiding volatile isocyanates.

Protocol: The "Activated Carbamate" Route (Safer & Scalable)

Direct use of isocyanates is hazardous.[6] A superior method involves forming a phenyl carbamate intermediate, which is then coupled with the sulfonamide.[6][7]

Reagents:

-

Step 1: Amine + Phenyl Chloroformate → Phenyl Carbamate.

-

Step 2: Sulfonamide + Phenyl Carbamate → Sulfonylurea.[7]

Step 2 Protocol (Coupling):

-

Solvent System: Acetonitrile (MeCN) or Acetone. Avoid alcohols (they react with carbamates).

-

Setup: Charge Sulfonamide (1.0 equiv) and Potassium Carbonate (

, 2.0 equiv) in MeCN. Stir at RT for 15 min to generate the salt. -

Coupling: Add the Phenyl Carbamate (1.05 equiv).

-

Heating: Heat to reflux (approx. 80°C for MeCN) for 2–4 hours.

-

Why Reflux? The phenoxide leaving group is poor; thermal energy is required to drive the reaction to completion.

-

-

Workup:

-

Cool to RT.

-

Evaporate solvent.

-

Dissolve residue in water (Product is soluble as a salt).

-

Acidify with 1M HCl to precipitate the Sulfonylurea .

-

Filter and wash with water (removes the phenol byproduct).

-

Part 4: Solvent Selection Decision Matrix

Use this table to select the optimal solvent based on your specific substrate constraints.

| Solvent | Polarity | Green Score | Pros | Cons | Recommended For |

| DCM | Non-polar | Low (Toxic) | Excellent solubility for chlorides; low boiling point. | Environmental hazard; difficult to dry completely. | Small-scale R&D (Sulfonamides). |

| 2-MeTHF | Med-Polar | High | Clean phase separation; higher boiling point than THF. | More expensive than DCM.[1] | General Purpose (Gold Standard). |

| DMF | High | Low (Reprotoxic) | Dissolves everything (salts & organics). | Hard to remove (high BP); decomposes to dimethylamine. | Highly insoluble sulfonamides. |

| Acetone | High | High | Cheap; easy to remove; good for | Not compatible with strong nucleophiles (aldol rxn). | Sulfonylurea formation. |

| Water | High | High | Ultimate green solvent; surfactant compatible. | Hydrolysis risk; poor solubility of organics. | Schotten-Baumann (Biphasic). |

Part 5: Troubleshooting & Optimization

Issue: Low Yield in Sulfonylurea Coupling.

-

Cause: Sulfonamide deprotonation is incomplete.

-

Fix: Switch solvent to DMSO or DMF (increases basicity of the carbonate) or use a stronger base like DBU in Acetonitrile.

Issue: Hydrolysis of Sulfonyl Chloride.

-

Cause: Wet solvent or high humidity.

-

Fix: Use anhydrous 2-MeTHF. If using biphasic conditions, ensure Temperature < 5°C during addition.

Issue: Purification Difficulty (Oiling out).

-

Cause: Product trapped in DMF/DMSO.

-

Fix: Pour reaction mixture into Ice Water with vigorous stirring. The sudden polarity shift usually forces the product to crystallize.

References

-

Sustainable Synthesis of Sulfonamides: RSC Sustainability, "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents," 2025.

-

Green Solvent Replacement: Elchemy, "Dichloromethane Substitute: Sustainable Solvent Options," 2025.

-

Sulfonylurea Mechanism & Synthesis: ResearchGate, "Recent Advances in the Synthesis of Sulfonylureas," 2020.

-

Carbamate Route Protocol: Organic & Biomolecular Chemistry, "A facile synthesis of sulfonylureas via water assisted preparation of carbamates," 2012.

-

Solvolysis Rates: Int. J. Mol. Sci., "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors," 2008.

Sources

- 1. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of N-(4-Ethoxyphenyl)benzenesulfonamide